molecular formula C13H17NO3 B1524626 Benzyl (3-hydroxycyclopentyl)carbamate CAS No. 939426-84-3

Benzyl (3-hydroxycyclopentyl)carbamate

Cat. No. B1524626
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for Benzyl (3-hydroxycyclopentyl)carbamate is 1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) . The InChI key is BOLLUGKKOBOJGH-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Benzyl (3-hydroxycyclopentyl)carbamate are not available, benzyl carbamates are known to be susceptible to hydrogenation and other reactions .


Physical And Chemical Properties Analysis

Benzyl (3-hydroxycyclopentyl)carbamate has a density of 1.2±0.1 g/cm3 . Its boiling point is 415.1±44.0 °C at 760 mmHg . The compound is soluble .

Scientific Research Applications

Anticholinesterase Activity

Studies have highlighted the synthesis of novel carbamates with significant anticholinesterase activity, indicating potential for the treatment of conditions like Alzheimer's disease. Luo et al. (2005) reported the creation of carbamates showing potent inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting remarkable selectivity for one enzyme over the other, suggesting their relevance in understanding the interaction between carbamate-based inhibitors and cholinesterase enzymes Luo et al., 2005.

Antibacterial and Antitubercular Properties

Research by Liang et al. (2020) and Cheng et al. (2019) has explored the antibacterial and antitubercular properties of (3-benzyl-5-hydroxyphenyl)carbamates. These compounds have shown potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, with minimal effects on Gram-negative strains, indicating a specific mechanism of action similar to vancomycin Liang et al., 2020; Cheng et al., 2019.

Catalysis and Synthetic Methodologies

Zhang et al. (2006) have demonstrated the use of Au(I) catalysts for the intramolecular hydrofunctionalization of allenes, leading to the efficient formation of various heterocycles. This showcases the role of benzyl (3-hydroxycyclopentyl)carbamate derivatives in advancing synthetic methods for complex molecule construction Zhang et al., 2006.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

benzyl N-(3-hydroxycyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696839
Record name Benzyl (3-hydroxycyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3-hydroxycyclopentyl)carbamate

CAS RN

939426-84-3
Record name Benzyl (3-hydroxycyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Benzyl (3-hydroxycyclopentyl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl (3-hydroxycyclopentyl)carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl (3-hydroxycyclopentyl)carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl (3-hydroxycyclopentyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl (3-hydroxycyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.